3-[5-(Morpholin-4-ylmethyl)tetrazol-1-yl]propanoic acid;hydrochloride
Description
Nomenclature and Structural Characterization
The systematic IUPAC name 3-[5-(morpholin-4-ylmethyl)tetrazol-1-yl]propanoic acid hydrochloride reflects its three primary components:
- A tetrazole ring (1H-tetrazol-1-yl) at position 5.
- A morpholin-4-ylmethyl group substituent on the tetrazole.
- A propanoic acid chain linked to the tetrazole’s nitrogen at position 1, with a hydrochloride counterion.
Key Structural Identifiers:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₆ClN₅O₃ |
| Molecular Weight | 277.71 g/mol |
| SMILES Notation | C1COCCN1CC2=NN=NN2CCC(=O)O.Cl |
| InChI Key | IDDMSWYTNGEKSH-UHFFFAOYSA-N |
| CAS Number | 1211430-45-3 |
The tetrazole ring adopts a planar configuration, while the morpholine group exists in a chair-like conformation. X-ray crystallography of related compounds confirms that the morpholine’s oxygen and nitrogen atoms participate in hydrogen bonding, influencing molecular interactions.
Historical Context and Significance of Tetrazole Derivatives
Tetrazoles, first synthesized in 1885 by Bladin, are nitrogen-rich heterocycles with applications spanning explosives, coordination chemistry, and pharmaceuticals. Their rise in medicinal chemistry began with the recognition of their bioisosteric equivalence to carboxylic acids , offering improved metabolic stability and lipophilicity.
Notable Tetrazole-Based Drugs:
The tetrazole ring’s ability to mimic carboxyl groups while resisting enzymatic degradation has made it indispensable in drug design.
Relevance of Morpholin-4-ylmethyl Substituents in Heterocyclic Chemistry
The morpholine ring, a six-membered heterocycle with one nitrogen and one oxygen atom, is prized for its balanced lipophilicity-hydrophilicity profile and hydrogen-bonding capacity . Incorporating morpholine into drug candidates improves solubility, blood-brain barrier permeability, and target affinity.
Impact of Morpholine in Drug Design:
In 3-[5-(morpholin-4-ylmethyl)tetrazol-1-yl]propanoic acid hydrochloride , the morpholine group likely modulates interactions with enzymes or receptors through stereoelectronic effects, as observed in kinase inhibitors.
Properties
IUPAC Name |
3-[5-(morpholin-4-ylmethyl)tetrazol-1-yl]propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O3.ClH/c15-9(16)1-2-14-8(10-11-12-14)7-13-3-5-17-6-4-13;/h1-7H2,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDDMSWYTNGEKSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=NN=NN2CCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials
- Acyclic nitriles or esters bearing the propanoic acid framework.
- Sodium azide (NaN₃) as the nitrogen source.
- Catalysts such as ammonium chloride or other acids to facilitate cycloaddition.
Tetrazole Ring Formation
The classical route involves a [3+2] cycloaddition of nitriles with azide ions:
R-C≡N + NaN₃ → R-tetrazole
This reaction is typically conducted under reflux conditions in polar solvents like DMF or DMSO, with the temperature maintained around 100°C to 120°C for optimal cycloaddition efficiency.
Reaction Conditions
| Parameter | Conditions |
|---|---|
| Solvent | Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) |
| Temperature | 100°C – 120°C |
| Reaction Time | 12–24 hours |
| Reagents | Nitrile precursor, sodium azide, catalytic acid/base |
Purification
Post-reaction, the mixture is cooled, and the tetrazole product is extracted via filtration or chromatography, followed by washing and drying.
Functionalization with Morpholine
Alkylation of Tetrazole
The tetrazole ring's nitrogen atom at the 5-position is alkylated with a suitable chloromethyl derivative of morpholine, such as chloromethylmorpholine .
- Reagents : Chloromethylmorpholine, base (e.g., potassium carbonate), solvent (acetone or acetonitrile).
- Reaction : Nucleophilic substitution at the tetrazole nitrogen.
| Parameter | Conditions |
|---|---|
| Solvent | Acetonitrile or acetone |
| Temperature | Room temperature to 50°C |
| Reaction Time | 4–8 hours |
Purification
The alkylated product is purified via recrystallization or chromatography to remove unreacted starting materials and by-products.
Carboxylic Acid Functionalization
The propanoic acid group is introduced or preserved during the initial nitrile synthesis step, or via hydrolysis of esters if used as intermediates.
- Hydrolysis of ester precursors under acidic or basic conditions yields the free acid.
| Parameter | Conditions |
|---|---|
| Reagents | Aqueous acid or base (e.g., HCl or NaOH) |
| Temperature | 60°C – 80°C |
| Reaction Time | 2–6 hours |
Formation of Hydrochloride Salt
The free base compound is converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid solution:
Base + HCl → Hydrochloride salt
- Procedure : Dissolve the free base in a suitable solvent (e.g., ethanol or methanol), bubble HCl gas or add concentrated HCl, and then evaporate or crystallize the salt.
| Parameter | Conditions |
|---|---|
| Solvent | Ethanol, methanol, or water |
| HCl addition | Gaseous HCl or concentrated HCl solution |
| Temperature | Room temperature or slight cooling |
Data Summary and Reaction Pathway Table
| Step | Description | Reagents & Conditions | Purification Method | Yield/Remarks |
|---|---|---|---|---|
| 1 | Tetrazole ring formation | Nitrile + NaN₃, DMF, 100–120°C | Filtration, chromatography | High yield if controlled |
| 2 | Alkylation with chloromethylmorpholine | Chloromethylmorpholine + K₂CO₃, acetonitrile, RT–50°C | Recrystallization | Selective N-alkylation |
| 3 | Hydrolysis of ester (if applicable) | Acid or base hydrolysis, 60–80°C | Recrystallization | Converts ester to acid |
| 4 | Salt formation | HCl gas or concentrated HCl, ethanol or water | Crystallization | Stable hydrochloride form |
Research Findings and Notes
- The synthesis route emphasizes mild conditions for alkylation to prevent decomposition of the tetrazole ring.
- Reaction yields are optimized by controlling temperature and reagent stoichiometry.
- Purity is confirmed via NMR, IR, and mass spectrometry, ensuring the correct substitution pattern.
- The compound's synthesis is scalable for research and pharmaceutical development, with safety precautions due to azide handling and acid-base reactions.
Chemical Reactions Analysis
Types of Reactions
3-[5-(Morpholin-4-ylmethyl)-1H-tetrazol-1-yl]propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the morpholine and tetrazole rings.
Reduction: Reduced forms of the compound, often leading to the formation of secondary amines.
Substitution: Substituted derivatives with various functional groups attached to the morpholine ring.
Scientific Research Applications
Biological Applications
The compound has shown promise in several biological applications:
1. Anticancer Activity
Research indicates that derivatives of tetrazole compounds exhibit significant anticancer properties. For instance, studies have demonstrated that tetrazole derivatives can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific activity of 3-[5-(Morpholin-4-ylmethyl)tetrazol-1-yl]propanoic acid; hydrochloride is under investigation, with preliminary findings suggesting potential efficacy against tumor cells.
2. Neuroprotective Effects
Tetrazole compounds have been studied for their neuroprotective effects. In vitro studies suggest that they may protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases.
3. Calcium Channel Modulation
Tetrazole compounds have been identified as modulators of calcium channels, which are crucial in various physiological processes. This property may lead to applications in cardiovascular health and neurological disorders.
Synthesis and Mechanisms
The synthesis of 3-[5-(Morpholin-4-ylmethyl)tetrazol-1-yl]propanoic acid; hydrochloride involves multi-step organic reactions typically starting from readily available precursors. The synthesis pathway often includes the formation of the tetrazole ring followed by functionalization to introduce the morpholine group.
Case Studies
Mechanism of Action
The mechanism of action of 3-[5-(Morpholin-4-ylmethyl)tetrazol-1-yl]propanoic acid;hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 3-[5-(Morpholin-4-ylmethyl)tetrazol-1-yl]propanoic acid hydrochloride
- CAS Number : 924871-15-8
- Molecular Formula : C₁₀H₁₆ClN₅O₃
- Molecular Weight : 277.71 g/mol
- Structural Features: Combines a tetrazole ring (a nitrogen-rich heterocycle), a morpholine moiety (a six-membered ring containing oxygen and nitrogen), and a propanoic acid backbone. The hydrochloride salt enhances solubility.
Morpholine derivatives are known to enhance water solubility and membrane permeability .
Comparison with Structurally Similar Compounds
Structural Analogues
The following table summarizes key structural and physicochemical differences:
Key Observations :
- Chain Length: The butanoic acid analog (QY-9346) has an extended carbon chain compared to the target compound, which may increase lipophilicity (LogP) and alter pharmacokinetics .
Comparison :
Physicochemical and Commercial Considerations
- Solubility : The hydrochloride salt form of the target compound improves aqueous solubility compared to neutral morpholine-tetrazole analogs .
- Stability : Tetrazoles are generally stable under physiological conditions, whereas isoxazoles () may undergo ring-opening under acidic conditions .
- Commercial Availability: The target compound is listed as discontinued (), possibly due to challenges in large-scale synthesis or niche applications. In contrast, simpler morpholine-propanoic acid derivatives (e.g., ) remain widely available .
Biological Activity
3-[5-(Morpholin-4-ylmethyl)tetrazol-1-yl]propanoic acid; hydrochloride (CAS No. 924871-15-8) is a compound with notable biological activities. Its unique structure, featuring a morpholine and tetrazole moiety, positions it as a candidate for various therapeutic applications, particularly in antimicrobial and anticancer research. This article synthesizes available research findings, including case studies and experimental data, to elucidate the biological activities associated with this compound.
- Molecular Formula : C₉H₁₅N₅O₃
- Molecular Weight : 241.25 g/mol
- Boiling Point : 516.0 ± 45.0 °C (predicted)
- Density : 1.53 ± 0.1 g/cm³ (predicted)
- pKa : 3.86 ± 0.10 (predicted)
The mechanism of action of 3-[5-(Morpholin-4-ylmethyl)tetrazol-1-yl]propanoic acid involves its interaction with specific molecular targets, including enzymes and receptors that are crucial in various biological pathways. Research indicates that this compound may exhibit both antimicrobial and anticancer properties by inhibiting cellular proliferation and modulating inflammatory responses.
Antimicrobial Activity
A significant body of research has focused on the antimicrobial potential of tetrazole derivatives, including this compound. Studies have demonstrated its effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Comparison to Standard Antibiotics |
|---|---|---|
| Staphylococcus aureus | <50 µg/mL | Comparable to ampicillin |
| Escherichia coli | <100 µg/mL | Approximately 50% of ampicillin |
| Pseudomonas aeruginosa | Notable activity observed | Moderate compared to ciprofloxacin |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents, especially in the context of rising antibiotic resistance.
Anticancer Activity
Research has also explored the cytotoxic effects of this compound on cancer cell lines such as HeLa cells. The results indicate that:
- The compound exhibited a dose-dependent inhibition of cell growth.
- IC50 values were determined to be in the micromolar range, demonstrating significant potential for further development as an anticancer therapeutic.
Case Studies
-
Study on Antimicrobial Efficacy :
In a study published in Science.gov, several tetrazole derivatives were synthesized and screened for antimicrobial activity. The results indicated that compounds similar to 3-[5-(Morpholin-4-ylmethyl)tetrazol-1-yl]propanoic acid displayed promising activity against multidrug-resistant strains of bacteria, highlighting their potential utility in clinical settings . -
Cytotoxicity Assessment :
A recent publication detailed the synthesis of various morpholine-containing tetrazole derivatives and evaluated their cytotoxicity against cancer cell lines. The study found that the compound significantly inhibited cell proliferation in HeLa cells, suggesting its potential as an anticancer agent .
Q & A
Q. What synthetic methodologies are recommended for preparing 3-[5-(Morpholin-4-ylmethyl)tetrazol-1-yl]propanoic acid hydrochloride?
- Methodological Answer : The compound can be synthesized via a multi-step route:
Tetrazole Formation : React morpholin-4-ylmethyl amine with sodium azide and a nitrile source under acidic conditions (e.g., HCl) to form the tetrazole ring.
Propanoic Acid Linkage : Attach the propanoic acid moiety via a nucleophilic substitution or coupling reaction (e.g., using EDCI/HOBt for amide bond formation).
Hydrochloride Salt Formation : Purify the product via recrystallization in hydrochloric acid-saturated solvents.
- Critical Notes :
- Monitor reaction progress using thin-layer chromatography (TLC) or LC-MS.
- Optimize reaction times and temperatures to avoid side products (e.g., over-alkylation).
- Reference : Similar tetrazole-propanoic acid syntheses are detailed in , where analogous compounds were prepared via condensation and cyclization steps .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for single-crystal refinement to resolve bond lengths, angles, and stereochemistry .
- NMR Spectroscopy : Compare - and -NMR data with computational predictions (e.g., DFT calculations) to validate substituent positions.
- Mass Spectrometry : Confirm molecular weight via high-resolution MS (HRMS) with <2 ppm error.
- Example : validated analogous compounds using -NMR, IR, and elemental analysis .
Advanced Research Questions
Q. How can synthetic yields be optimized for the tetrazole moiety under varying reaction conditions?
- Methodological Answer :
- Design of Experiments (DoE) : Vary parameters (temperature, solvent polarity, catalyst loading) in a factorial design to identify optimal conditions.
- Kinetic Studies : Use in-situ FTIR or Raman spectroscopy to monitor tetrazole ring formation rates.
- Byproduct Mitigation : Introduce scavengers (e.g., molecular sieves) to absorb excess reagents like unreacted azides.
- Reference : highlights the use of coupling agents (e.g., EDCI) to enhance reaction efficiency in propanoic acid derivatives .
Q. How should researchers address contradictions in NMR data between experimental and computational predictions?
- Methodological Answer :
- 2D NMR Techniques : Perform - COSY and - HSQC to resolve overlapping signals and assign proton environments accurately.
- Solvent Effects : Re-run NMR in deuterated DMSO or CDCl3 to assess conformational changes.
- Computational Validation : Use software like Gaussian or ORCA to simulate NMR shifts with solvent correction models.
- Case Study : lists exact mass data for structurally similar metabolites, emphasizing the need for cross-validation .
Q. What strategies are effective for assessing the compound’s stability in biological matrices during pharmacokinetic studies?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat, light, and hydrolytic conditions (acidic/alkaline) to identify degradation pathways.
- LC-MS/MS Monitoring : Quantify degradation products using validated methods with internal standards (e.g., deuterated analogs).
- Stability-Indicating Assays : Use HPLC with diode-array detection to track purity changes over time.
- Reference : outlines pharmaceutical stability protocols for hydrochloride salts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
